![molecular formula C19H13ClO3 B2428160 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one CAS No. 243143-67-1](/img/structure/B2428160.png)
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one
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Overview
Description
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound belongs to the class of flavonoids and has been synthesized using various methods, including the Claisen-Schmidt condensation reaction.
Scientific Research Applications
β-Amyloid Aggregation Inhibition
Research has shown the potential of benzofuran derivatives in inhibiting β-amyloid aggregation, a process associated with Alzheimer's disease. A study by Choi et al. (2003) describes the synthesis of a compound related to the query chemical, highlighting its potency as a β-amyloid aggregation inhibitor. This implies that the structural motif of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one might be explored for similar neuroprotective applications, suggesting a possible research avenue in the development of Alzheimer's therapeutics (Choi, Seo, Son, & Kang, 2003).
Material Science and Molecular Engineering
Compounds with the benzofuran core have been utilized in material science, particularly in the development of molecular crystals with predetermined properties. Maly et al. (2007) discuss the engineering of hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene and related compounds, indicating the structural relevance of benzofuran derivatives in designing novel crystalline materials with specific functionalities. This research suggests the potential of incorporating 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one in the development of new materials for various technological applications (Maly, Gagnon, Maris, & Wuest, 2007).
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives has been a subject of interest due to their potential therapeutic benefits. Zhu et al. (2011) synthesized a series of benzofuranone-typical compounds, including analysis on their antioxidant activity in solution, providing insights into the thermodynamic driving forces and mechanism of action as antioxidants. While the study does not directly involve the compound , it underscores the broader research context in which benzofuran derivatives are evaluated for their ability to act as effective antioxidants, suggesting a possible area of application for the chemical (Zhu, Zhou, Wang, Li, & Jing, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is Aldose Reductase . Aldose Reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
It is known to interact with aldose reductase . The interaction between the compound and its target could lead to changes in the enzymatic activity, potentially inhibiting the function of Aldose Reductase .
Biochemical Pathways
The compound’s interaction with Aldose Reductase suggests that it may affect the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can contribute to various complications in conditions like diabetes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is plausible that the compound could influence cellular processes related to glucose metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
properties
IUPAC Name |
4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIQBBXCMAZYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one |
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